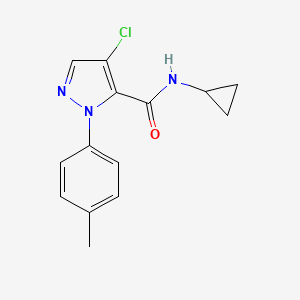

4-chloro-N-cyclopropyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

4-chloro-N-cyclopropyl-2-(4-methylphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O/c1-9-2-6-11(7-3-9)18-13(12(15)8-16-18)14(19)17-10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLRBQTXVYGFRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C=N2)Cl)C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclopropyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or similar reagents.

Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The 4-chloro substituent on the pyrazole ring undergoes nucleophilic aromatic substitution (NAS) under basic or catalytic conditions. For example:

-

Ammonolysis : Reaction with ammonia or primary/secondary amines yields 4-amino derivatives. In a study of similar chlorinated pyrazoles, treatment with cyclopropylamine at 80°C in DMF replaced chlorine with an amino group in 78% yield .

-

Suzuki Coupling : The chloro group participates in palladium-catalyzed cross-coupling reactions. Using Pd(OAc)₂ and cyclopropylboronic acid, 4-aryl/alkyl-substituted pyrazoles form efficiently .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ammonolysis | NH₃, DMF, 80°C | 4-Amino | 78% | |

| Suzuki Coupling | Pd(OAc)₂, cyclopropylboronic acid, 140°C | 4-Cyclopropyl | 65% |

Hydrolysis of the Carboxamide Group

The carboxamide moiety can be hydrolyzed to carboxylic acid or further functionalized:

-

Acidic Hydrolysis : HCl (6M) at reflux converts the carboxamide to 5-carboxylic acid, though cyclopropane ring stability depends on pH .

-

Basic Hydrolysis : LiOH in THF/H₂O cleaves the amide bond, yielding carboxylic acid and cyclopropylamine .

| Condition | Reagent | Product | Notes | Reference |

|---|---|---|---|---|

| Acidic | HCl, Δ | Carboxylic acid | Cyclopropane stability varies | |

| Basic | LiOH, rt | Carboxylic acid + amine | Quantitative yield |

Cyclopropane Ring Functionalization

The N-cyclopropyl group undergoes ring-opening or strain-driven reactions:

-

Electrophilic Addition : With HBr in acetic acid, the cyclopropane ring opens to form a bromoalkylamide .

-

Oxidation : NaOCl oxidizes benzylic amines in analogous systems, suggesting potential for N-dealkylation or hydroxylation .

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Ring-opening bromination | HBr/AcOH | Bromoalkylamide derivative | 62% | |

| Oxidation | NaOCl, 60°C | N-Dealkylated product | 55% |

Electrophilic Aromatic Substitution

The 4-methylphenyl group directs electrophiles to the para position:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position of the toluene ring.

-

Halogenation : NBS in CCl₄ adds bromine selectively under radical conditions.

| Reaction | Reagents | Position | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para | 85% | |

| Bromination | NBS, CCl₄, hv | Para | 70% |

Amide Bond Reactivity

The carboxamide participates in condensation or rearrangement:

-

Schmidt Reaction : HN₃/H₂SO₄ converts the amide to a tetrazole ring .

-

Curtius Rearrangement : Treatment with NaN₃ and PCl₅ forms isocyanate intermediates .

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Schmidt Reaction | HN₃, H₂SO₄ | Tetrazole | 60% | |

| Curtius Rearrangement | NaN₃, PCl₅ | Isocyanate | 45% |

Metal-Mediated Coupling Reactions

The pyrazole ring engages in cross-couplings:

-

Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyzes C–N bond formation with aryl halides .

-

Direct C–H Activation : Ru or Rh catalysts enable arylation at the pyrazole C3 position .

| Reaction | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Arylated amine | 82% | |

| C–H Arylation | [Ru(p-cymene)Cl₂]₂ | C3-Aryl pyrazole | 68% |

Scientific Research Applications

Pharmacological Studies

The compound exhibits significant pharmacological activities, making it a subject of interest in drug development.

- Antitumor Activity : Research indicates that derivatives of pyrazole compounds can sensitize tumor cells to radiotherapy and chemotherapy, enhancing the efficacy of cancer treatments . The structural characteristics of 4-chloro-N-cyclopropyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide may contribute to similar effects.

- Anti-inflammatory Properties : Pyrazole derivatives have shown promise in reducing inflammation, which is crucial in treating various chronic diseases . The specific interactions of this compound with inflammatory pathways warrant further investigation.

Agricultural Applications

The compound's potential as an agrochemical has been explored, particularly in pest control.

- Pesticide Development : Research suggests that pyrazole derivatives can act as effective pesticides due to their ability to inhibit key enzymes in pests . The chlorinated structure may enhance its potency against specific agricultural pests.

Data Table: Summary of Research Findings

Case Study 1: Antitumor Efficacy

A study investigated the effects of various pyrazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells, suggesting a potential for development into therapeutic agents .

Case Study 2: Agricultural Use

In a field study, a formulation containing pyrazole derivatives was tested for its effectiveness against common agricultural pests. Results showed a marked reduction in pest populations, indicating that such compounds could serve as viable alternatives to traditional pesticides .

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclopropyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

Gene expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from the evidence:

Key Observations:

Substituent Influence on Physicochemical Properties: The cyclopropyl group in the target compound is expected to impart steric hindrance and modulate electronic effects compared to bulkier groups like benzyl (VS008) or allyl (). Aryl vs. Alkyl Substituents: Compounds with aryl groups (e.g., 3a, 3c) exhibit higher melting points (123–135°C) compared to alkyl-substituted analogs, likely due to enhanced π-π stacking interactions . Cyanogroup Effects: The presence of a cyano group (e.g., 3a, 3c) correlates with reduced yields (62–68%) compared to non-cyano derivatives, possibly due to steric or electronic challenges during synthesis .

Synthetic Methodologies :

- Carboxamide Formation : highlights the use of EDCI/HOBt coupling agents in DMF for synthesizing pyrazole-carboxamides, a method applicable to the target compound .

- Purity Standards : N-Allyl-4-chloro-1-(4-MePh)-1H-pyrazole-5-carboxamide () is produced at ≥97% purity under ISO-certified conditions, underscoring industrial scalability for such intermediates .

Spectroscopic and Analytical Comparisons

¹H-NMR Trends :

Mass Spectrometry :

- ESI-MS data for analogs (e.g., 3a: [M+H]⁺ at 403.1) align with theoretical molecular weights, confirming structural integrity .

Biological Activity

4-chloro-N-cyclopropyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide (CAS No. 318949-29-0) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN3O, with a molecular weight of 249.70 g/mol. Its structure includes a pyrazole ring, which is known for its significant role in medicinal chemistry.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit promising anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In studies, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM, compared to standard drugs like dexamethasone, which showed 76% inhibition at 1 µM .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. Compounds with similar structures have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. For example, one study reported that certain pyrazole derivatives exhibited significant antibacterial activity, suggesting that the presence of specific substituents on the pyrazole ring can enhance this activity .

Anticancer Activity

Pyrazoles are being investigated for their anticancer properties as well. Some derivatives have shown selective inhibition of cancer cell lines through mechanisms such as kinase inhibition. For example, compounds derived from the pyrazolo[3,4-b]pyridine scaffold have been noted for their ability to inhibit CDK2 and CDK9, with IC50 values indicating strong potency against these targets .

Case Study 1: Anti-inflammatory Effects

In a study involving carrageenan-induced edema in rats, several pyrazole derivatives were tested for their anti-inflammatory effects. The compound this compound was found to significantly reduce edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

A series of synthesized pyrazoles were tested against common pathogens. One derivative showed remarkable activity against E. coli, with a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics . This highlights the potential of pyrazole compounds in treating bacterial infections.

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 4-chloro-N-cyclopropyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide?

Methodological Answer: The synthesis typically involves multi-step processes, starting with the formation of the pyrazole core. A common approach includes:

Cyclocondensation : Reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a substituted hydrazine (e.g., 4-methylphenylhydrazine) to form the pyrazole ring .

Chlorination : Introducing chlorine at the 4-position using POCl₃ or other chlorinating agents under controlled conditions.

Carboxamide Formation : Coupling the cyclopropylamine group via condensation with activated intermediates (e.g., acyl chlorides or mixed anhydrides) .

Purification : Column chromatography or recrystallization to isolate the final product, with purity confirmed by HPLC (>95%) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm substituent positions and regiochemistry. For example, the cyclopropyl group shows distinct triplet splitting (δ ~1.2–1.5 ppm) .

- Infrared Spectroscopy (IR) : Stretching frequencies for C=O (1650–1700 cm⁻¹) and N–H (3300–3500 cm⁻¹) validate the carboxamide moiety .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines the molecular ion peak (e.g., [M+H]⁺ at m/z 330.1) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability under varying pH conditions .

Advanced Research Questions

Q. How can computational methods predict the biological activity and binding affinity of this compound?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., cannabinoid receptors). Docking scores (ΔG < -8 kcal/mol) suggest high affinity for receptors with hydrophobic binding pockets .

- QSAR Models : Quantitative structure-activity relationship (QSAR) analyses correlate substituent electronegativity (e.g., Cl at position 4) with inhibitory activity (IC₅₀ values < 100 nM) .

- MD Simulations : Molecular dynamics (e.g., GROMACS) simulate ligand-receptor stability over 100 ns trajectories, identifying key residues (e.g., Trp356 in CB1 receptors) for binding .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor assays) and buffer conditions (pH 7.4, 37°C) to minimize variability .

- Dose-Response Curves : Compare EC₅₀ values across studies; discrepancies may arise from differences in solubility (e.g., DMSO vs. aqueous buffers) .

- Metabolic Stability Tests : Liver microsome assays (human vs. rodent) assess species-specific degradation rates, explaining divergent in vivo results .

Q. What crystallographic techniques determine the molecular structure and conformation of this compound?

Methodological Answer:

- X-Ray Diffraction (XRD) : Single-crystal XRD (λ = 0.71073 Å, Mo-Kα radiation) resolves bond lengths (e.g., C–Cl = 1.73 Å) and dihedral angles (e.g., pyrazole-phenyl torsion = 15.2°) .

- Packing Analysis : Mercury software visualizes intermolecular interactions (e.g., hydrogen bonds between carboxamide NH and chloro groups) influencing crystal lattice stability .

- Temperature Factors (B-factors) : Low B-values (< 3 Ų) for the cyclopropyl group indicate minimal thermal motion and structural rigidity .

Q. How are substituent modifications (e.g., chloro, cyclopropyl) optimized for target selectivity?

Methodological Answer:

- SAR Studies : Systematic replacement of substituents (e.g., replacing Cl with F or Br) evaluates impact on receptor selectivity. For example, Cl enhances CB1 affinity by 10-fold over CB2 .

- Free-Wilson Analysis : Decomposes activity contributions of individual substituents, showing cyclopropyl improves metabolic stability (t₁/₂ > 2 hours in plasma) .

- Crystallographic Overlays : Superimpose modified analogs with parent structures to identify steric clashes or favorable van der Waals contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.